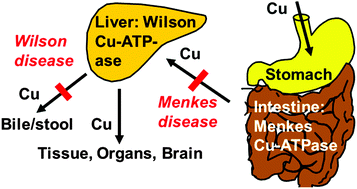The copper rush of the nineties
Metallomics Pub Date: 2016-07-21 DOI: 10.1039/C6MT00111D
Abstract
The nineties witnessed the discovery of the copper ATPases, enzymes which transport copper across the cytoplasmic membranes of bacteria and eukaryotes. In the same decade, several other key components of copper homeostasis have also been discovered, like copper chaperones and plasma membrane copper transporters. This has finally led to a molecular understanding of two inherited human diseases related to copper: Menkes disease, manifested by systemic copper deficiency, and Wilson disease, caused by defective secretion of excess copper. A historic perspective and untold stories of the events leading up to these discoveries are presented here.


Recommended Literature
- [1] The vapour pressure of tellurium
- [2] Front cover
- [3] Bulk growth and nonlinear optical properties of thulium calcium oxyborate single crystals†
- [4] Machine learning and data science in materials design: a themed collection
- [5] Enzymatically synthesized poly(amino-co-ester) polyplexes for systemic delivery of pcDNA-miRNA-214 to suppress colorectal cancer liver metastasis†
- [6] Influence of noncovalent interactions on the structures of metal–organic hybrids based on a [VO2(2,6-pydc)]− tecton with cations of imidazole, pyridine and its derivatives†
- [7] N-Substituted pyridazines as building blocks in novel supramolecular architectures†
- [8] Interaction of a solid supported liquid-crystalline phospholipidmembrane with physical vapor deposited metal atoms†
- [9] Asymmetric syntheses of benzaldehyde and o-anisaldehyde methyl isopropyl acetals
- [10] Multidimensional protein characterisation using microfluidic post-column analysis†
Journal Name:Metallomics
Research Products
-
CAS no.: 115-22-0
-
2-(Trifluoromethyl)phenothiazine
CAS no.: 92-30-8
-
CAS no.: 3377-71-7
-
CAS no.: 456-59-7
-
CAS no.: 520-18-3
-
CAS no.: 105-21-5
-
CAS no.: 499-55-8
-
1,3-Dibromo-5,5-dimethylhydantoin
CAS no.: 77-48-5









